Miravirsen Sodium Salt vs. Placebo in Phase 2a: Quantifying Prolonged Dose-Dependent HCV RNA Reduction
In a phase 2a clinical trial involving 36 patients with chronic HCV genotype 1 infection, miravirsen sodium salt produced a dose-dependent and sustained reduction in viral load [1]. The mean maximum reduction in HCV RNA levels was compared to a placebo group [1].
| Evidence Dimension | Maximum reduction in HCV RNA (log10 IU/mL) from baseline |
|---|---|
| Target Compound Data | Dose-dependent: 1.2 (3 mg/kg), 2.9 (5 mg/kg), 3.0 (7 mg/kg) |
| Comparator Or Baseline | Placebo group reduction: 0.4 log10 IU/mL |
| Quantified Difference | A 3.0 log reduction represents a >99.9% decrease in viral load compared to baseline, a 2.6 log greater reduction than placebo |
| Conditions | Phase 2a clinical trial (NCT01200420); 5 weekly subcutaneous injections in 36 patients with chronic HCV genotype 1 |
Why This Matters
This data demonstrates a clear, quantifiable clinical efficacy signal with a durable post-treatment effect, a key metric for researchers designing follow-up studies or seeking a well-characterized reference compound.
- [1] Janssen, H. L., et al. (2013). Treatment of HCV infection by targeting microRNA. New England Journal of Medicine, 368(18), 1685-1694. View Source
